4-Heptadecanone
Overview
Description
4-Heptadecanone, also known as heptadecan-4-one, is an organic compound with the molecular formula C17H34O. It is a ketone, characterized by a carbonyl group (C=O) located at the fourth carbon of a heptadecane chain. This compound is notable for its relatively high molecular weight and its hydrophobic nature, making it poorly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Heptadecanone can be synthesized through various methods. One common approach involves the oxidation of heptadecan-4-ol using oxidizing agents such as chromium trioxide (CrO3) in the presence of sulfuric acid (H2SO4). Another method includes the Friedel-Crafts acylation of heptadecane with acetyl chloride (CH3COCl) in the presence of aluminum chloride (AlCl3) as a catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic dehydrogenation of heptadecan-4-ol. This process involves passing the alcohol over a dehydrogenation catalyst, such as copper or zinc oxide, at elevated temperatures. The resulting ketone is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: 4-Heptadecanone undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to produce heptadecanoic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to heptadecan-4-ol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The carbonyl group can undergo nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Grignard reagents (RMgX) in dry ether.
Major Products Formed:
Oxidation: Heptadecanoic acid.
Reduction: Heptadecan-4-ol.
Substitution: Various alcohols and ethers depending on the nucleophile used.
Scientific Research Applications
4-Heptadecanone has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of lipid metabolism and enzymatic reactions involving ketones.
Medicine: Research explores its potential as a biomarker for certain metabolic disorders.
Mechanism of Action
The mechanism by which 4-Heptadecanone exerts its effects involves interactions with various molecular targets. In biological systems, it can act as a substrate for enzymes such as ketone reductases, which convert it to heptadecan-4-ol. This conversion involves the reduction of the carbonyl group to a hydroxyl group, facilitated by the transfer of electrons from the reducing agent .
Comparison with Similar Compounds
Heptadecan-4-ol: The alcohol counterpart of 4-Heptadecanone.
Heptadecanoic acid: The carboxylic acid derivative.
4-Nonadecanone: A longer-chain ketone with similar properties.
Uniqueness: this compound is unique due to its specific position of the carbonyl group, which influences its reactivity and physical properties. Compared to heptadecan-4-ol, it is more reactive towards nucleophiles due to the presence of the carbonyl group. Its longer chain length compared to shorter ketones like 2-heptanone results in higher boiling and melting points .
Properties
IUPAC Name |
heptadecan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O/c1-3-5-6-7-8-9-10-11-12-13-14-16-17(18)15-4-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDOOQRSFZDBLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201940 | |
Record name | Heptadecan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53685-77-1 | |
Record name | 4-Heptadecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53685-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptadecan-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053685771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Heptadecanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158510 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Heptadecan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptadecan-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.350 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Heptadecanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7X56JDK2Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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